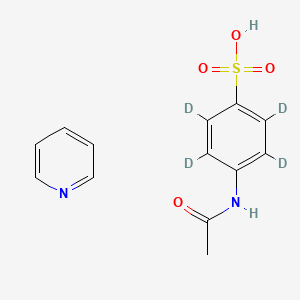

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .

Synthesis Analysis

This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Molecular Structure Analysis

Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S . The molecular weight of this compound is 218.29 g/mol .Chemical Reactions Analysis

Sulfanilic acid, the non-deuterated analog of this compound, is known for its versatility in chemical reactions . It can react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical and Chemical Properties Analysis

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Pyrimidine Derivatives : The compound is utilized in synthesizing derivatives like 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) through O-4-acetylamino-benzenesulfonylation reactions. These derivatives are studied for their structural and electronic behaviors using single crystal X-ray diffraction and quantum chemical analysis (Khalid et al., 2021).

Biological Applications

- Antimicrobial Studies : Derivatives of 4-acetamidobenzenesulfonic acid, such as 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, have been synthesized and evaluated for their antimicrobial properties, showing considerable antibacterial activity (Patel & Agravat, 2009).

Catalysis and Material Science

- Catalysis with Planar-Chiral Derivatives : Planar-chiral derivatives of 4-(dimethylamino)pyridine, related to 4-acetamidobenzenesulfonic acid-d4 pyridine, have been developed for use in various catalytic processes, including the Staudinger synthesis of beta-lactams and the acylation of silyl ketene acetals (Fu, 2004).

Chemical Analysis and Synthesis

- Synthesis of Pyridine Derivatives for Corrosion Inhibition : Synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives from 4-acetamidobenzenesulfonic acid-d4 pyridine has been reported. These compounds have been evaluated as corrosion inhibitors, showing promising results (Yıldırım & Cetin, 2008).

Sensor Technology

- Fluorescence-Responsive Sensing : A study on a luminescent coordination polymer, which involves 4-acetamidobenzenesulfonic acid-d4 pyridine derivatives, demonstrates its potential as a bifunctional fluorescence-responsive sensor for selective detection of chromium ions (Tsai, Liao, & Wu, 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Mode of Action

It is known that it can react with various reagents, such as diazonium salts, to produce a variety of derivatives .

Biochemical Pathways

It is primarily used in research applications and the synthesis of various organic compounds .

Pharmacokinetics

It is soluble in water, alcohol, and ether, which may influence its bioavailability .

Result of Action

Its primary use is in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Action Environment

It is known that this compound is a white crystalline powder with a melting point of 282-284°c .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Molecular Mechanism

It is known that this compound can react with various reagents, such as diazonium salts, to produce a variety of derivatives .

Propiedades

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCXJXZHAPDJJE-QZFMBAIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)